molecular formula C15H20N4 B8080014 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B8080014
M. Wt: 256.35 g/mol
InChI Key: IIQNZAIGWDOPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a benzylpiperidinyl substituent at the 3-position of the pyrazole ring and an amine group at the 5-position. This structural motif is common in medicinal chemistry, particularly in kinase and enzyme inhibitor design.

Properties

IUPAC Name

5-(1-benzylpiperidin-3-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c16-15-9-14(17-18-15)13-7-4-8-19(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQNZAIGWDOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Pyrazole Core Construction

The most widely reported strategy involves constructing the pyrazole ring system with pre-functionalized piperidine intermediates. A representative pathway begins with the condensation of β-ketoesters with hydrazine derivatives to form aminopyrazole precursors. For example, 3-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine can be synthesized via cyclization of a β-ketoester-piperidine hybrid intermediate (e.g., ethyl 3-(1-benzylpiperidin-3-yl)-3-oxopropanoate) with hydrazine hydrate under reflux conditions .

Key steps include:

  • Piperidine Functionalization : Benzylation of piperidin-3-one via reductive amination using benzylamine and sodium triacetoxyborohydride (STAB) in dichloromethane (yield: 78–85%) .

  • β-Ketoester Formation : Reaction of 1-benzylpiperidin-3-one with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 3-(1-benzylpiperidin-3-yl)-3-oxopropanoate (yield: 65%) .

  • Pyrazole Cyclization : Treatment of the β-ketoester with hydrazine hydrate in ethanol at 80°C for 12 hours, forming the pyrazole ring (yield: 58%) .

Table 1: Reaction Conditions for Pyrazole Core Synthesis

StepReagents/ConditionsYield (%)
Piperidine BenzylationBenzylamine, STAB, CH₂Cl₂, rt, 24h85
β-Ketoester FormationDiethyl oxalate, NaOEt, EtOH, reflux, 6h65
Pyrazole CyclizationHydrazine hydrate, EtOH, 80°C, 12h58

Coupling Reactions with Pre-Formed Benzylpiperidine Derivatives

Palladium-catalyzed cross-coupling reactions enable modular assembly of the target molecule. The Suzuki-Miyaura coupling, for instance, connects a boronic ester-functionalized pyrazole to a halogenated benzylpiperidine derivative. A 2014 patent demonstrated the utility of this approach for analogous piperazine-pyrazole systems .

Representative Protocol :

  • Halogenation : Bromination of 1-benzylpiperidin-3-amine using N-bromosuccinimide (NBS) in acetonitrile (yield: 72%) .

  • Borylation : Conversion of 5-nitro-1H-pyrazol-3-amine to its pinacol boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ (yield: 68%) .

  • Cross-Coupling : Reaction of 3-bromo-1-benzylpiperidine with the pyrazole boronic ester under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C), yielding the coupled product (yield: 54%) .

Critical parameters include the choice of palladium catalyst (Pd(OAc)₂ vs. Pd(dtbpf)Cl₂) and base (K₃PO₄ vs. Cs₂CO₃), which influence both yield and regioselectivity .

Reductive Amination Approaches

Reductive amination offers a streamlined route by directly introducing the benzylpiperidinyl group to a pre-formed pyrazol-5-amine. This method circumvents the need for halogenation/borylation steps:

  • Aldehyde Preparation : Oxidation of 3-(hydroxymethyl)-1H-pyrazol-5-amine to 3-formyl-1H-pyrazol-5-amine using Dess-Martin periodinane (yield: 82%) .

  • Imine Formation : Condensation with 1-benzylpiperidin-3-amine in methanol at 60°C (yield: 76%) .

  • Reduction : Sodium cyanoborohydride-mediated reduction of the imine intermediate (yield: 67%) .

Table 2: Optimization of Reductive Amination

ParameterOptimal ValueYield Impact
SolventMeOH/THF (1:1)+12%
Temperature50°C+8%
Reducing AgentNaBH₃CN vs. NaBH(OAc)₃+15%

Solid-Phase Synthesis and Modern Techniques

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of analogous compounds. A 2022 study reported immobilizing 3-amino-1H-pyrazole-5-carboxylic acid on Wang resin, followed by peptide coupling with Fmoc-protected 1-benzylpiperidin-3-amine using HATU/DIPEA . After cleavage with TFA, the target compound was isolated in 41% overall yield .

Microwave-assisted synthesis reduces reaction times significantly. For example, cyclocondensation of 3-(1-benzylpiperidin-3-yl)-3-oxopropanenitrile with hydrazine under microwave irradiation (150°C, 20 min) achieved 63% yield versus 58% under conventional heating .

Challenges and Industrial Considerations

Scale-up remains problematic due to:

  • Purification Complexity : Chromatographic separation of regioisomers during pyrazole formation .

  • Sensitivity of 5-Amino Group : Requires protection (e.g., Boc or Cbz) during piperidine functionalization steps .

  • Solvent Selection : Replacement of toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) improves safety profiles .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available precursors. The general synthetic route includes the formation of the pyrazole ring and subsequent functionalization to introduce the benzylpiperidine moiety. Research indicates that efficient synthetic methodologies can yield this compound in significant quantities, facilitating its evaluation in biological assays .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including tubulin inhibition and targeting specific kinases involved in cancer progression.

Case Study: Tubulin Inhibition
A study demonstrated that pyrazole-based compounds exhibit significant antiproliferative activity against various cancer cell lines, with some showing IC50 values as low as 17 μM against Raji and HL-60 cells . This suggests that this compound may share similar mechanisms of action.

Kinase Inhibition

Another promising application of this compound lies in its potential as a kinase inhibitor. Research indicates that compounds with a pyrazole structure can effectively inhibit FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia (AML). In vitro studies have shown that certain pyrazole derivatives exhibit potent inhibition at nanomolar concentrations, which could be relevant for developing targeted therapies for AML .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the piperidine and pyrazole moieties can significantly influence biological activity.

Modification Effect on Activity
Substituents on PyrazoleAltered binding affinity to target proteins
Variations in PiperidineChanged pharmacokinetic properties

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The pyrazole ring may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Selectivity

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, and 4-positions. Key comparisons include:

Compound Name Substituents (Position) Target Activity Key Findings
3-(Tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine 3-(tert-butyl), 1-(4-nitrophenyl) p38α MAPK inhibition High steric bulk from tert-butyl enhances kinase binding; nitro group improves electron-withdrawing effects.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-(4-fluorophenyl), 3-(pyridin-4-yl) VEGFR2, Src, B-RAF inhibition Regioisomeric switch from 3-fluorophenyl to 4-fluorophenyl shifts activity from p38α to oncogenic kinases.
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 3-(4-ethylphenyl) OXA-48 β-lactamase inhibition Ethylphenyl group optimizes hydrophobic interactions with enzyme active sites.
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 3-(4-fluorophenyl) Botulinum neurotoxin inhibition Fluorine enhances electronegativity, improving binding to serine proteases.

Physicochemical Properties

  • Solubility : Bulky substituents like tert-butyl () or benzylpiperidine reduce aqueous solubility compared to halogenated aryl groups (e.g., 4-bromophenyl in ).
  • Spectral Data :
    • NMR : The benzylpiperidine group in the target compound would show distinct aromatic protons (δ ~7.2–7.5 ppm) and piperidine methylene signals (δ ~2.5–3.5 ppm), contrasting with tert-butyl singlets (δ ~1.3 ppm) in .
    • IR : Amine stretching frequencies (~3350 cm⁻¹) are consistent across pyrazol-5-amine derivatives, but substituents like nitro () or trifluoromethyl () introduce unique peaks .

Biological Activity

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a piperidine moiety, which enhances its lipophilicity and biological activity by improving membrane penetration and binding affinity to various biological targets. The pyrazole ring contributes to its pharmacological properties, making it a candidate for various disease treatments, including cancer and neurodegenerative disorders.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with the benzylpiperidine group. The structural characteristics of this compound allow it to interact with multiple biological targets, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. In vitro assays using the MTT method have shown that certain pyrazole derivatives exhibit significant cytotoxicity against lung cancer cell lines, such as A549, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
6gA5490.024EGFR Inhibition
18HCC0.6 - 2.9Tubulin Inhibition

Neuroprotective Effects

The piperidine component of this compound is particularly relevant in neuropharmacology. N-benzylpiperidine derivatives have been shown to interact with neuropharmacological receptors, potentially offering neuroprotective effects against diseases like Alzheimer’s. These compounds can enhance binding affinity to key targets involved in neurodegenerative processes .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of pyrazole derivatives, researchers synthesized a series of compounds similar to this compound. The most potent compound demonstrated an IC50 value of 0.024 μM against the A549 lung cancer cell line, indicating strong EGFR inhibition and suggesting that structural modifications could enhance efficacy further .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective applications of piperidine derivatives. The study found that these compounds could significantly reduce amyloid-beta aggregation in vitro, a hallmark of Alzheimer’s disease pathology. The structural flexibility provided by the piperidine moiety was crucial for optimizing interactions with target proteins involved in neurodegeneration .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites on enzymes related to cancer progression and neurodegenerative pathways, which may explain its observed biological activities .

Q & A

Q. What are the optimal synthetic routes for 3-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine, and how can intermediates be characterized?

Methodological Answer: Multi-step synthesis is typically employed, starting with functionalized piperidine or pyrazole precursors. For example:

  • Step 1 : Introduce the benzyl group to piperidine via nucleophilic substitution or reductive amination .
  • Step 2 : Couple the modified piperidine with a pyrazole scaffold using cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions .
  • Intermediate Characterization : Use NMR (1H/13C) to confirm regiochemistry and purity. For example, highlights proton NMR for verifying amine and aromatic protons in pyrazole intermediates . LC-MS can monitor reaction progress, while elemental analysis ensures stoichiometric accuracy.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., benzyl group orientation) via single-crystal analysis. and provide protocols for data collection (e.g., Bruker SMART APEXII diffractometer) and refinement (SHELXL97) .
  • Spectroscopic Techniques : IR spectroscopy identifies functional groups (e.g., NH2 stretches at ~3300 cm⁻¹), while 2D NMR (COSY, HSQC) confirms connectivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use tools like Schrödinger or MOE to identify key interaction sites (e.g., amine groups for hydrogen bonding). demonstrates virtual screening for receptor ligands (e.g., uPAR targets) .
  • Docking Studies : Simulate binding to targets (e.g., GPCRs or kinases) using AutoDock Vina. Adjust protonation states with tools like PROPKA for physiological relevance .
  • QSAR Analysis : Corrogate substituent effects (e.g., benzyl vs. phenyl groups) on activity using descriptors like logP or polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time, and solvent (DMSO concentration ≤0.1%). highlights discrepancies in GPR39 agonist studies due to assay conditions .
  • Meta-Analysis : Use platforms like RevMan to aggregate data from multiple studies. Apply statistical tests (e.g., ANOVA) to identify outliers or confounding factors.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., calcium flux assays alongside cAMP measurements) .

Q. How can thermal and chemical stability be evaluated for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., onset at 171–270°C for similar pyrazole salts, as in ) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation).
  • Sensitivity Testing : Use a BAM drop-weight apparatus for impact sensitivity (e.g., >5 J for explosives, though adapt protocols for pharmaceuticals) .

Experimental Design & Data Analysis

Q. What analytical workflows are recommended for impurity profiling?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). notes purity ≥95% for pyrazole derivatives using similar methods .
  • Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/basic conditions. Identify degradants via high-resolution MS (Q-TOF) .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) using a factorial design. reports a 58% yield improvement using 1-propanephosphonic acid cyclic anhydride as a coupling agent .
  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for cross-coupling steps. highlights EI MS for tracking reaction intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.